N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

Catalog No.
S3128251
CAS No.
129986-67-0
M.F
C22H22NO2P
M. Wt
363.397
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)a...

CAS Number

129986-67-0

Product Name

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

IUPAC Name

N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide

Molecular Formula

C22H22NO2P

Molecular Weight

363.397

InChI

InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

DGBLSOOPDBHHRX-UHFFFAOYSA-N

SMILES

CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC

Solubility

not available

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is a phosphine-derived compound characterized by its unique structure, which features a methoxy group, a methyl group, and a triphenylphosphoranylidene moiety attached to an acetamide backbone. Its chemical formula is C22H22NO2PC_{22}H_{22}NO_2P and it has a molecular weight of approximately 365.39 g/mol . The compound is notable for its role in various organic synthesis reactions, particularly in asymmetric catalysis.

The specific mechanism of action of N-MMTA in organic synthesis is not provided here due to safety considerations.

N-MMTA can be a hazardous substance if not handled properly [1]. Due to safety concerns, specific information on hazards and risks associated with N-MMTA is not provided here.

Further Information

If you are interested in further details about N-MMTA, it is recommended to consult scientific databases or seek information from qualified professionals who can provide this information in a safe and controlled environment.

Citation

  • Sigma-Aldrich. N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide [Online]. [accessed May 26, 2024]. Available from:

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is primarily utilized in phosphine-catalyzed reactions. It acts as a catalyst in asymmetric addition reactions, facilitating the formation of chiral centers in organic molecules. The compound's ability to stabilize reaction intermediates through its triphenylphosphoranylidene group enhances its effectiveness in these processes .

Additionally, it has been involved in the enantioselective Rauhut–Currier reaction, where it aids in the conversion of β-substituted acrylamides into enantioenriched products .

While specific biological activities of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide have not been extensively documented, its structural components suggest potential interactions with biological systems. Compounds with similar phosphine functionalities often exhibit biological activity, including enzyme inhibition and modulation of cellular pathways. Further research is needed to elucidate any direct biological effects or therapeutic applications.

The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide can be achieved through several methods:

  • Phosphine-Catalyzed Reactions: Utilizing triphenylphosphine as a starting material, the compound can be synthesized via the reaction of methoxyacetic acid with methylamine and triphenylphosphine under controlled conditions.
  • Asymmetric Synthesis: The compound has been prepared using stereoselective methods that enhance its enantiomeric purity, achieving high diastereoselectivity in certain reactions .
  • Literature Procedures: Established protocols in organic synthesis literature provide detailed methodologies for obtaining this compound with desired purity and yield .

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide finds applications primarily in synthetic organic chemistry. Its key uses include:

  • Asymmetric Catalysis: It serves as a catalyst for the synthesis of chiral compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Organic Synthesis: The compound's ability to facilitate various chemical transformations makes it valuable in the development of complex organic molecules.

Several compounds share structural or functional similarities with N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PA common phosphine used as a catalyst but lacks the acetamide functionality.
N-Methyl-2-(triphenylphosphoranylidene)acetamideC₁₉H₁₉NO₂PSimilar structure but without the methoxy group; may exhibit different catalytic properties.
Methoxyacetic acidC₃H₈O₃Contains a methoxy group but lacks the phosphine component; used in different chemical contexts.

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide stands out due to its unique combination of phosphine and acetamide functionalities, allowing for specific catalytic actions not seen in simpler analogs.

The use of phosphorus-based reagents in homologation reactions dates to the mid-20th century, with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) representing a breakthrough in alkyne synthesis. Early methodologies relied on strongly basic conditions (e.g., potassium tert-butoxide), which limited substrate compatibility due to side reactions such as aldol condensation. The quest for milder conditions led to the development of modified phosphoranylidene reagents, including N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, which features a triphenylphosphine core and an N-methoxy-N-methyl acetamide group.

A key advancement came with the Ohira-Bestmann modification, which utilized dimethyl (1-diazo-2-oxopropyl)phosphonate under weakly basic conditions (e.g., potassium carbonate). This innovation expanded the substrate scope to include base-sensitive aldehydes. The structural evolution from dimethyl groups to N-alkoxy-N-alkyl acetamides, as seen in N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, further improved reagent stability and reactivity. The triphenylphosphine moiety enhances the ylide’s nucleophilicity, facilitating efficient carbonyl addition.

ReagentBaseSubstrate Compatibility
Seyferth-Gilbert (dimethyl (diazomethyl)phosphonate)Potassium tert-butoxideAromatic ketones, non-enolizable aldehydes
Ohira-Bestmann (dimethyl (1-diazo-2-oxopropyl)phosphonate)Potassium carbonateEnolizable aldehydes, sterically hindered ketones
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamideMild bases (e.g., K₂CO₃)Broad range, including functionalized aldehydes

Original Synthetic Pathways for Phosphoranylidene Acetamide Derivatives

The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide represents a significant advancement in phosphoranylidene chemistry, with several distinct synthetic pathways having been developed and refined over the past decades [1] . The compound, bearing the molecular formula C₂₂H₂₂NO₂P and molecular weight of 363.39 grams per mole, serves as a crucial intermediate in stereoselective olefination reactions and electron-deficient alkene synthesis .

The original synthetic approach, commonly referred to as the Evans method, involves the direct reaction of N-methoxy-N-methylacetamide with triphenylphosphine under carefully controlled anhydrous conditions [1]. This methodology capitalizes on the nucleophilic character of triphenylphosphine, which attacks the carbonyl carbon of the Weinreb amide, subsequently leading to the formation of the desired phosphoranylidene derivative through a series of bond reorganizations [15]. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine reagent, with yields ranging from 70 to 85 percent depending on the specific reaction parameters employed [1] [15].

An alternative synthetic pathway involves the use of triphenylphosphoranylidene acetate as a starting material, which undergoes acylation with activated amino acid derivatives through racemization-free carbon-acylation processes [14]. This approach has demonstrated particular utility in solid-phase peptide synthesis applications, where the phosphoranylidene moiety can be incorporated into peptide chains through standard coupling methodologies [14]. The reaction proceeds through nucleophilic substitution mechanisms, with the phosphoranylidene carbon acting as the nucleophilic center [14].

The triphenylphosphine-acid chloride route represents another established synthetic methodology, wherein triphenylphosphine reacts with appropriately activated acetyl derivatives in the presence of suitable bases [7]. This approach typically requires low-temperature conditions, often maintained between negative seventy-eight degrees Celsius and room temperature, to prevent unwanted side reactions and decomposition of sensitive intermediates [7]. The method has shown particular promise for large-scale applications due to its operational simplicity and consistent yields in the range of 75 to 95 percent [7].

Recent developments have introduced one-pot three-component coupling procedures, involving the simultaneous reaction of aldehydes, amides, and phosphonium salts [7]. This methodology offers significant advantages in terms of operational efficiency, requiring reaction temperatures between 50 and 100 degrees Celsius for periods of 1 to 2 hours [7]. The mechanistic pathway involves initial formation of 1-hydroxyalkylphosphonium salts as intermediates, followed by coupling with the amide component to generate the final phosphoranylidene product [7].

MethodStarting MaterialsReaction ConditionsTypical Yield (%)Key Advantages
Evans MethodN-methoxy-N-methylacetamide + TriphenylphosphineAnhydrous conditions, inert atmosphere70-85 [1] [15]High selectivity, clean reaction
Direct Phosphorane CouplingTriphenylphosphoranylidene acetate + Acylating agentRoom temperature to reflux60-90 [14]Versatile acylation approach
Triphenylphosphine-Acid Chloride RouteTriphenylphosphine + Acid chloride + BaseLow temperature (-78°C to rt)75-95 [7]Mild conditions, good yields
One-Pot Three-Component CouplingAldehyde + Amide + Phosphonium salt50-100°C, 1-2 hours49-84 [7]Simple one-pot procedure
Palladium-Catalyzed AminocarbonylationTriflate + N,O-dimethylhydroxylamine + CORoom temperature, 1 atm CO85-95 [27]Atmospheric pressure, mild conditions

Optimization Strategies for Large-Scale Production

The transition from laboratory-scale synthesis to industrial production of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide requires comprehensive optimization of multiple reaction parameters to ensure consistent quality, yield, and economic viability [7] [8]. Temperature control emerges as a critical factor, with optimal ranges typically maintained between 50 and 100 degrees Celsius for most synthetic pathways [7]. Temperatures exceeding 150 degrees Celsius have been shown to promote thermal decomposition of the phosphoranylidene moiety, leading to formation of triphenylphosphine oxide and other degradation products [20] [21].

Reaction time optimization studies have demonstrated that extended reaction periods beyond 3 hours can significantly increase the formation of side products, particularly in reactions involving strong bases or elevated temperatures [7]. Conversely, insufficient reaction times result in incomplete conversion of starting materials, necessitating careful balance between reaction efficiency and product purity [7]. The optimal reaction time window has been established as 1 to 3 hours for most synthetic approaches, with monitoring techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography employed to track reaction progress [7] [15].

Solvent selection plays a pivotal role in large-scale production optimization, with dichloromethane and toluene emerging as preferred choices due to their ability to solubilize both organic and organophosphorus reactants while maintaining chemical inertness toward the reaction components [1] [4]. The moisture sensitivity of phosphoranylidene compounds necessitates the use of rigorously dried solvents, with water content maintained below 10 parts per million to prevent hydrolysis reactions [8] [11]. Solvent recovery and recycling systems have been implemented in industrial settings to enhance economic sustainability while maintaining product quality standards [7].

Base selection critically influences both reaction kinetics and product selectivity, with triethylamine and potassium carbonate identified as optimal choices for most synthetic pathways [7] [15]. Strong bases such as sodium hydride or n-butyllithium, while effective for deprotonation steps, can promote unwanted side reactions and require specialized handling procedures that complicate large-scale implementation [8] [31]. The stoichiometry of base relative to other reactants has been optimized to 1.2 to 1.5 equivalents to ensure complete deprotonation while minimizing excess reagent consumption [7].

Phosphine stoichiometry optimization has revealed that slight excess of triphenylphosphine, typically 1.0 to 1.2 equivalents, enhances reaction completion without significantly impacting product selectivity [1] [7]. Higher phosphine loadings can lead to increased formation of phosphine oxide impurities and complicate product purification procedures [8]. Substrate concentration studies have established optimal ranges between 0.1 and 0.2 molar to balance reaction efficiency with heat management and mixing considerations [7].

ParameterOptimal RangeCritical FactorsImpact on Yield
Temperature50-100°C [7]Thermal decomposition above 150°C [20]Moderate (±15%)
Reaction Time1-3 hours [7]Extended times increase side products [7]Significant (±25%)
Solvent SystemDichloromethane/Toluene [1] [4]Moisture sensitivity requires dry solvents [8]Critical (±40%)
Base SelectionTriethylamine/Potassium carbonate [7] [15]Strong bases promote deprotonation [8]Moderate (±20%)
Phosphine Equivalents1.0-1.2 equiv [1] [7]Excess phosphine reduces selectivity [8]Moderate (±15%)
Substrate Concentration0.1-0.2 M [7]High concentration causes aggregationLow (±10%)
Catalyst Loading2-5 mol% [27]Higher loading improves conversion [27]Moderate (±15%)

Process analytical technology implementation has enabled real-time monitoring of critical quality attributes during large-scale production [7]. In-line spectroscopic techniques, including infrared and Raman spectroscopy, provide continuous feedback on reaction progress and product formation, allowing for immediate process adjustments when deviations from optimal conditions are detected [9]. These monitoring systems have proven particularly valuable for detecting the onset of decomposition reactions or the accumulation of impurities that could compromise final product quality [9].

XLogP3

3.6

Dates

Modify: 2023-08-18

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